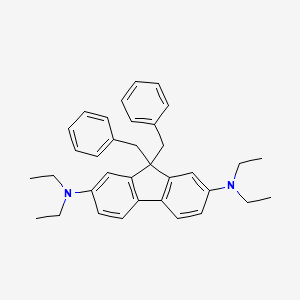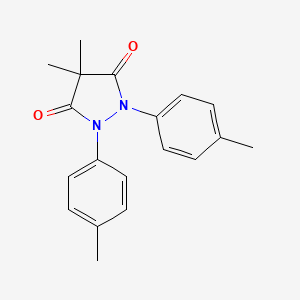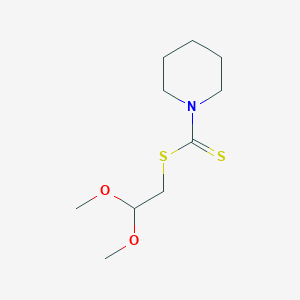![molecular formula C13H19IOSi B14290041 {[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane CAS No. 116385-37-6](/img/structure/B14290041.png)
{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane is a chemical compound known for its unique structure and properties. It is characterized by the presence of an iodo group, a methylphenyl group, and a trimethylsilyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of 3-iodo-1-(4-methylphenyl)prop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodo group can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include hydrocarbons.
Applications De Recherche Scientifique
{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations. The iodo group is a key functional group that participates in substitution and elimination reactions, while the trimethylsilyl group provides stability and enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-Bromo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- {[3-Chloro-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- {[3-Fluoro-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane
Uniqueness
{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane is unique due to the presence of the iodo group, which is more reactive compared to bromo, chloro, and fluoro analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for a broader range of chemical transformations and applications.
Propriétés
Numéro CAS |
116385-37-6 |
|---|---|
Formule moléculaire |
C13H19IOSi |
Poids moléculaire |
346.28 g/mol |
Nom IUPAC |
[3-iodo-1-(4-methylphenyl)prop-1-enoxy]-trimethylsilane |
InChI |
InChI=1S/C13H19IOSi/c1-11-5-7-12(8-6-11)13(9-10-14)15-16(2,3)4/h5-9H,10H2,1-4H3 |
Clé InChI |
BMLISIKNXQDEPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CCI)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)


![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)
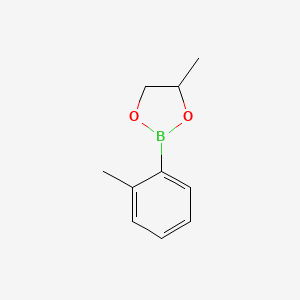
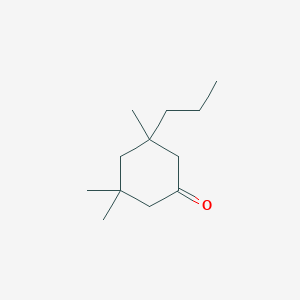
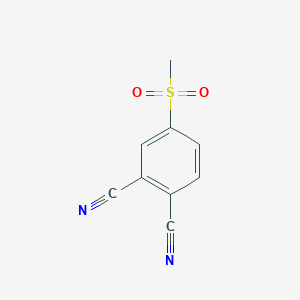
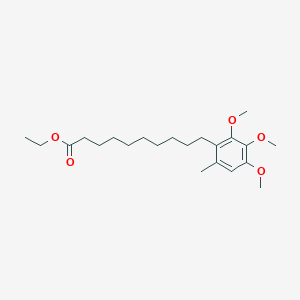
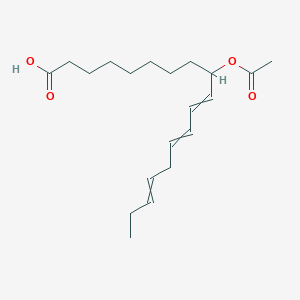
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
